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Compound of Interest

Compound Name: 2-Ethyl-4-fluorophenol

Cat. No.: B1301785

An In-depth Technical Guide to 2-Ethyl-4-
fluorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analysis of 2-Ethyl-4-fluorophenol, tailored for researchers, scientists, and professionals
in drug development.

Chemical Structure and IUPAC Name

2-Ethyl-4-fluorophenol is an aromatic organic compound. Its structure consists of a phenol
ring substituted with an ethyl group at position 2 and a fluorine atom at position 4.

IUPAC Name: 2-Ethyl-4-fluorophenol[1]

Synonyms: 4-Fluoro-2-ethylphenol, 2-ethyl-4-fluoranyl-phenol[2]

CAS Number: 398-71-0[2][3]

Molecular Formula: CsHoFO[2][3]

The chemical structure of 2-Ethyl-4-fluorophenol is as follows:
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(Note: This is a placeholder image as | cannot generate images. The actual structure has a
benzene ring with an OH group at position 1, an ethyl group at position 2, and a fluorine atom
at position 4.)

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-Ethyl-4-
fluorophenol is provided below. It is important to note that while some data is experimentally
determined, other data, particularly spectroscopic information, may be predicted and should be
confirmed through experimental analysis.

Table 1: Physicochemical Properties of 2-Ethyl-4-fluorophenol

Property Value Reference
Molecular Weight 140.15 g/mol [1][2]
Appearance Colorless liquid [1]

Boiling Point 162 °C [1]

Density 1.122 g/cm3 [1]

Flash Point 91.7 °C [1]
Refractive Index 1.515 [1]

LogP 2.09370 [1]

Table 2: Predicted Spectroscopic Data for 2-Ethyl-4-fluorophenol
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Spectrum Type

Predicted Data

1H NMR

Signals corresponding to the ethyl group (a
triplet and a quartet), aromatic protons (showing
splitting patterns influenced by the fluorine and
ethyl substituents), and a singlet for the hydroxyl

proton are expected.

13C NMR

Expected signals include those for the two
carbons of the ethyl group and six distinct
signals for the aromatic carbons, with their
chemical shifts influenced by the hydroxyl, ethyl,

and fluoro substituents.

IR Spectroscopy

Characteristic absorption bands are expected
for the O-H stretch (broad, around 3300-3500
cm~1), C-H stretches (aromatic and aliphatic,
around 2850-3100 cm~1), C=C stretching in the
aromatic ring (around 1500-1600 cm™1), and a
C-F stretch (around 1150-1250 cm™1).

Mass Spectrometry

The molecular ion peak (M*) is expected at m/z
= 140. A prominent fragment would likely be the
loss of the ethyl group (M-29).

Experimental Protocols

Synthesis of 2-Ethyl-4-fluorophenol

A plausible synthetic route for 2-Ethyl-4-fluorophenol involves a two-step process starting

from 4-fluorophenol: Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of 4-Fluorophenol

This reaction introduces an acyl group onto the aromatic ring, ortho to the hydroxyl group, due

to the directing effect of the hydroxyl group.

o Materials: 4-fluorophenol, acetyl chloride (or acetic anhydride), aluminum chloride (AICl3) as

a Lewis acid catalyst, and a suitable solvent (e.g., dichloromethane or nitrobenzene).
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e Procedure:

o In a reaction flask, dissolve 4-fluorophenol in the chosen solvent and cool the mixture in
an ice bath.

o Slowly add aluminum chloride to the solution while stirring.
o Add acetyl chloride dropwise to the reaction mixture, maintaining the low temperature.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours, monitoring the progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice
and hydrochloric acid.

o Separate the organic layer, wash it with water and brine, and then dry it over anhydrous
sodium sulfate.

o Remove the solvent under reduced pressure to yield the crude 1-(5-fluoro-2-
hydroxyphenyl)ethan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
The ketone formed in the first step is then reduced to an ethyl group.
o Clemmensen Reduction:
o Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

o Procedure: Reflux the ketone with zinc amalgam and concentrated hydrochloric acid. The
reaction is vigorous and should be performed in a well-ventilated fume hood.

o Wolff-Kishner Reduction:

o Reagents: Hydrazine hydrate (N2Ha4-H20), a strong base like potassium hydroxide (KOH),
and a high-boiling solvent such as diethylene glycol.
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o Procedure: Heat the ketone with hydrazine hydrate and potassium hydroxide in the high-
boiling solvent.

Purification:

The final product, 2-Ethyl-4-fluorophenol, can be purified by fractional distillation under
reduced pressure.

Analytical Methods

The purity and identity of 2-Ethyl-4-fluorophenol can be confirmed using standard analytical
techniques.

e Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both
separating the compound from any impurities and for confirming its molecular weight and
fragmentation pattern.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
confirming the chemical structure by analyzing the chemical shifts, integration, and coupling
patterns of the protons and carbons.

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic
functional groups present in the molecule, such as the hydroxyl group and the C-F bond.

Diagrams
Synthetic Pathway of 2-Ethyl-4-fluorophenol
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Caption: Proposed synthetic pathway for 2-Ethyl-4-fluorophenol.

Analytical Workflow for 2-Ethyl-4-fluorophenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Ethyl-4-fluorophenol chemical structure and IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301785#2-ethyl-4-fluorophenol-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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